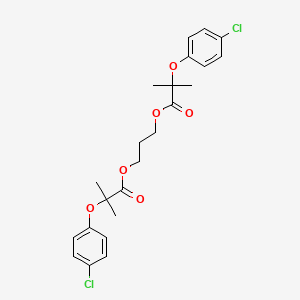
setogepram
Vue d'ensemble
Description
Setogepram is under investigation in clinical trial NCT03184584 (Open-Label Rollover Study of PBI 4050 in Subjects With Alström Syndrome).
Applications De Recherche Scientifique
Traitement du syndrome d'Alström
Le setogepram fait l'objet d'études pour son potentiel thérapeutique dans le traitement du syndrome d'Alström, une maladie génétique rare caractérisée par un large éventail de symptômes, notamment la perte de la vision et de l'audition, l'obésité, le diabète et une dysfonction organique progressive . Les propriétés anti-inflammatoires et antifibrotiques du composé peuvent s'attaquer aux caractéristiques pathologiques de ce syndrome.
Propriétés d'épuration de l'azote
La recherche a montré que le this compound possède des propriétés d'épuration de l'azote, ce qui pourrait être bénéfique dans les cas associés à des concentrations élevées d'ammoniac plasmatique, comme l'hyperammoniémie . Cette application est particulièrement pertinente pour les troubles métaboliques où la capacité de l'organisme à éliminer l'ammoniac est compromise.
Activité antifibrotique dans la fibrose organique
Le this compound s'est montré prometteur dans les modèles précliniques pour réduire la fibrose dans divers organes, notamment les reins, le cœur, le foie et les poumons . Son mécanisme implique la modulation des niveaux d'ATP intracellulaires et la voie Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin, offrant un traitement potentiel pour les maladies caractérisées par une fibrose progressive.
Amélioration de la fonction rénale
Chez les modèles animaux, le this compound a été observé pour améliorer la fonction rénale et la capacité de concentration de l'urine. Il semble également atténuer l'anémie et réduire la fibrose rénale, le stress du réticulum endoplasmique et l'apoptose, suggérant son utilisation comme thérapie rénoprotectrice .
Traitement potentiel de la fibrose pulmonaire idiopathique (FPI)
Bien que le développement du this compound pour le traitement de la FPI ait été interrompu en raison de données pharmacologiques intermédiaires, son activité antifibrotique dans les modèles de fibrose pulmonaire suggère une utilité potentielle dans d'autres affections fibrotiques des poumons .
Fibrose hépatique et activation des cellules étoilées
Le this compound a été évalué pour son effet sur la fibrose hépatique et l'activation des cellules étoilées hépatiques. Il a démontré la capacité de réduire le dépôt de collagène et les niveaux d'actine des muscles lisses, ce qui est indicatif de son action antifibrotique dans le foie .
Mécanisme D'action
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
This compound acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of this compound is yet to be determined.
Result of Action
This compound’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
Analyse Biochimique
Biochemical Properties
Setogepram exhibits both agonist and antagonist ligand affinity toward GPR40 and GPR84, respectively . This dual action allows it to interact with these receptors and influence biochemical reactions within the body
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of human hepatic stellate cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR40 and GPR84 . As an agonist for GPR40 and an antagonist or inverse agonist for GPR84, it can influence the activity of these receptors and bring about changes in gene expression . The detailed molecular mechanism of its action is still being studied.
Temporal Effects in Laboratory Settings
Preliminary studies indicate a more rapid onset of action compared to traditional SSRIs, potentially offering quicker symptom alleviation .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in type 2 diabetes eNOS -/-db/db mice . It was found that a dosage of 100 mg/kg/day administered via daily gavage from 8-20 weeks of age markedly decreased hyperglycemia and improved glucose tolerance .
Metabolic Pathways
As an analogue of a medium-chain fatty acid, it is likely to be involved in fatty acid metabolism
Propriétés
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002101-19-0 | |
| Record name | Setogepram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setogepram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEZAGEPRAS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



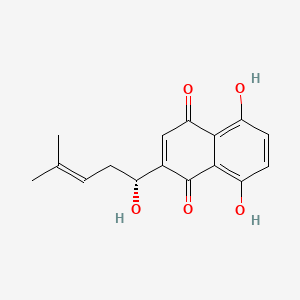


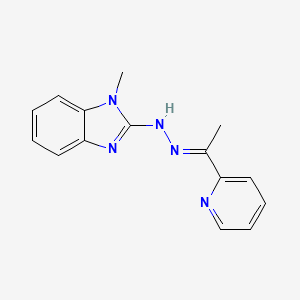


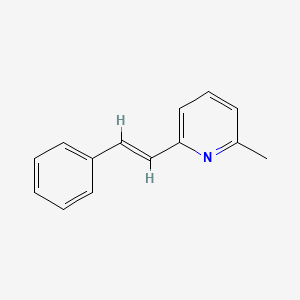
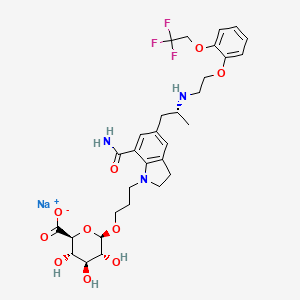


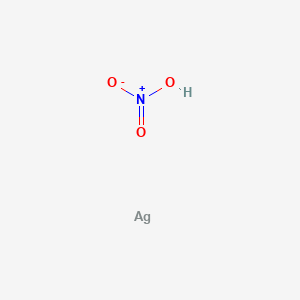
![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)
